molecular formula C12H6Cl2O B12879393 1,4-Dichlorodibenzofuran CAS No. 94538-01-9

1,4-Dichlorodibenzofuran

Cat. No.: B12879393
CAS No.: 94538-01-9
M. Wt: 237.08 g/mol
InChI Key: VHQCMZLPHWGUDB-UHFFFAOYSA-N
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Description

1,4-Dichlorodibenzofuran is a chlorinated aromatic ether with the molecular formula C12H6Cl2O and a molecular weight of 237.081 g/mol . It is a specific congener within the polychlorinated dibenzofuran (PCDF) family, a class of persistent organic pollutants (POPs) . These compounds are not commercially manufactured but are formed as trace environmental contaminants during combustion processes such as municipal waste incineration, in chemical manufacturing wastes, and during the chlorine bleaching of wood pulp . This compound is of significant value in environmental chemistry and toxicology research, particularly as a model compound for studying the behavior and effects of dioxin-like compounds . PCDFs, including dichlorinated congeners, are known to be developmental toxicants and are suspected human carcinogens . They act through binding to the aryl hydrocarbon receptor (AhR), a key pathway in the mechanism of toxicity for dioxin-like compounds, leading to alterations in gene expression and potential disruption of cellular functions . Researchers utilize this compound to investigate the environmental fate, bioavailability, and metabolic pathways of halogenated aromatic hydrocarbons. Its properties and structure make it a relevant subject for studies on bioremediation, as microbial degradation is a key method for the mineralization of these persistent toxic substances . For Research Use Only. This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94538-01-9

Molecular Formula

C12H6Cl2O

Molecular Weight

237.08 g/mol

IUPAC Name

1,4-dichlorodibenzofuran

InChI

InChI=1S/C12H6Cl2O/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H

InChI Key

VHQCMZLPHWGUDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Cl)Cl

Origin of Product

United States

Formation Pathways and Mechanistic Elucidation of Polychlorinated Dibenzofurans

Thermal and Pyrolytic Generation Mechanisms

Thermal processes, such as waste incineration and metallurgical operations, provide the necessary conditions for the formation of PCDFs. These high-temperature environments, typically ranging from 250 to 700°C, facilitate complex chemical reactions involving chlorine, carbon, and oxygen.

De novo synthesis is a significant pathway for PCDF formation in combustion systems, particularly in the post-combustion zone on fly ash particles. This process involves the formation of PCDFs from elemental carbon in the presence of a chlorine source and oxygen. The term "de novo" signifies that the dibenzofuran (B1670420) ring structure is newly formed from simpler carbon structures.

The mechanism of de novo synthesis is thought to involve a series of steps occurring on the surface of fly ash. Initially, carbon in the fly ash is oxidized, leading to the formation of reactive carbon structures. These structures can then be chlorinated by various chlorinating agents present in the flue gas, such as hydrogen chloride (HCl) or elemental chlorine (Cl₂). The subsequent rearrangement and condensation of these chlorinated carbon fragments, in the presence of oxygen, lead to the formation of the PCDF molecule. The specific isomer distribution of the resulting PCDFs is influenced by the reaction conditions, including temperature, oxygen concentration, and the presence of catalysts. While the general mechanism is understood, the precise steps leading to the formation of specific isomers like 1,4-dichlorodibenzofuran are complex and depend on the structure of the carbon matrix and the reaction environment.

The formation of PCDFs from precursor compounds is another major pathway. In this route, chlorinated aromatic compounds, which are already present in the process or are formed as intermediates, undergo reactions to form the dibenzofuran structure.

Chlorophenols (CPs) and chlorobenzenes (CBzs) are well-established precursors for PCDF formation. nih.gov In thermal processes, these compounds can undergo condensation reactions to form PCDFs. The mechanism of PCDF formation from chlorophenols is believed to proceed through the formation of chlorophenoxy radicals. Two chlorophenoxy radicals can then couple to form a dihydroxybiphenyl intermediate. This intermediate can then undergo cyclization with the loss of a water molecule to form a PCDF. murdoch.edu.au

The specific substitution pattern of the resulting PCDF is determined by the chlorine substitution on the precursor chlorophenol. For example, the pyrolysis of 2-chlorophenol (B165306) has been shown to yield 4,6-dichlorodibenzofuran. nih.govresearchgate.net The formation of this compound would likely involve chlorophenols with chlorine atoms at positions that favor the formation of this specific isomer through radical coupling and subsequent cyclization.

Chlorobenzenes can also serve as precursors, although the mechanisms are more complex and may involve radical reactions and surface-catalyzed processes on fly ash. Homogeneous gas-phase chlorination of chlorobenzene (B131634) in the presence of oxygen at temperatures between 330-350°C can produce significant amounts of PCDFs. dioxin20xx.org

PCDF Formation from Chlorophenol Precursors
PrecursorMajor PCDF Product(s)Reaction Conditions
2-Chlorophenol4,6-Dichlorodibenzofuran, 1-Monochlorodibenzo-p-dioxinOxidation and Pyrolysis nih.gov
3-Chlorophenol1,7-, 3,7-, and 1,9-DichlorodibenzofuranPyrolytic, Oxidative, and Catalytic Conditions (300-900°C) nih.gov
2,6-Dichlorophenol1,6- and 1,9-Dichlorodibenzo-p-dioxinPyrolytic, Oxidative, and Catalytic Conditions (300-900°C) nih.gov

Polychlorinated biphenyls (PCBs) are another important class of precursors for PCDF formation, particularly in accidents involving electrical equipment containing PCBs, such as transformer fires. The thermal degradation of PCBs can lead to the formation of PCDFs through an intramolecular cyclization reaction. This process typically involves the loss of two ortho-chlorine atoms or an ortho-hydrogen and an ortho-chlorine atom, followed by the formation of a furan (B31954) ring. The specific PCDF congeners formed depend on the chlorine substitution pattern of the parent PCB. The degradation of various PCB congeners can lead to a complex mixture of PCDFs.

Chlorinated diphenyl ethers (PCDEs) are structurally similar to PCDFs and can be considered direct precursors. The cyclization of a PCDE molecule, involving the loss of two ortho-substituents (either chlorine or hydrogen), can lead to the formation of a PCDF. This pathway can occur in various thermal processes where PCDEs are present.

The formation of PCDFs, both through de novo synthesis and from precursors, can be significantly influenced by the presence of catalysts. Metal compounds, particularly those of copper and iron, present in fly ash have been shown to have a strong catalytic effect on PCDF formation. murdoch.edu.au These metals can facilitate the chlorination of organic molecules and promote the condensation and cyclization reactions that lead to PCDF formation.

Catalytic Effects on PCDF Formation
CatalystPrecursor/ProcessObserved Effect
Copper Oxides2-ChlorophenolCatalyzes oxidation and formation of 4,6-Dichlorodibenzofuran researchgate.net
Iron Oxides2-ChlorophenolCatalyzes formation of various PCDD/Fs, including 4,6-Dichlorodibenzofuran murdoch.edu.au
Palladium on Carbon (Pd/C)PCDD/Fs in fly ashCatalyzes detoxification (dechlorination) of PCDD/Fs nih.gov

Catalytic Influences on PCDF Formation

Metal Oxide Catalysis (e.g., Fe2O3, CuO)

Metal oxides, commonly found in industrial flue gases and fly ash, play a significant catalytic role in the formation of PCDFs. Iron(III) oxide (Fe2O3) and copper(II) oxide (CuO) are particularly noteworthy for their catalytic activity.

Both Fe2O3 and CuO have been shown to catalyze the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. nih.govmurdoch.edu.au Studies have demonstrated that their corresponding metal chlorides, such as copper(II) chloride (CuCl2) and iron(III) chloride (FeCl3), exhibit an even stronger catalytic effect, promoting the generation of chlorinated aromatic compounds. aaqr.org The catalytic activity of these metals facilitates the dimerization and cyclization reactions of precursor compounds like chlorophenols on the surface of particulate matter. aaqr.org

Research into the co-combustion of sewage sludge and coal has shown that the addition of metal oxides increases the formation of PCDD/Fs. aaqr.org For instance, the addition of CuO and Fe2O3 can increase PCDD/F content, with their chlorides having a promotion effect that is orders of magnitude higher. aaqr.org A synergistic effect between Fe2O3 and CuO has also been observed, enhancing the formation of PCDD/Fs. aaqr.orgnih.gov This synergy is attributed to interactions between the iron and copper ions which can accelerate the formation of persistent free radicals on the surface, leading to the condensation of these radicals into larger molecules like PCDD/Fs. nih.gov

The table below summarizes the catalytic effect of different metal additives on the formation of PCDD/Fs during co-combustion processes.

CatalystPromotion Effect on PCDD/F Formation (relative to no additive)
Metal Chlorides
CuCl2292x
FeCl3132x
ZnCl2105x
Metal Oxides
CuO2.5x
Fe2O31.5x
ZnO1.1x

This data is derived from studies on the co-combustion of sewage sludge and coal and illustrates the relative catalytic impact of these metals. aaqr.org

Surface-Catalyzed Reactions (Langmuir-Hinshelwood and Eley-Rideal Mechanisms)

The formation of PCDFs on the surface of metal oxide catalysts is often described by two primary mechanisms: the Langmuir-Hinshelwood mechanism and the Eley-Rideal mechanism. murdoch.edu.aufiveable.meucl.ac.uk

The Langmuir-Hinshelwood mechanism involves the adsorption of two reactant molecules onto the catalyst surface. fiveable.meucl.ac.uk These adsorbed molecules then react with each other on the surface to form the product, which subsequently desorbs. fiveable.meucl.ac.uk Studies suggest that the formation of PCDFs from chlorophenols is consistent with this mechanism. murdoch.edu.auresearchgate.net Specifically, it is proposed that two adsorbed chlorophenoxy radicals react on the catalyst surface to form a PCDF molecule. murdoch.edu.aumurdoch.edu.au

The Eley-Rideal mechanism , on the other hand, occurs when a gas-phase molecule reacts directly with a molecule that is already adsorbed on the catalyst surface. fiveable.meucl.ac.uk The resulting product then desorbs from the surface. The formation of PCDDs from chlorophenols is often attributed to this mechanism, where a gas-phase chlorophenol molecule reacts with an adsorbed chlorophenoxy radical. murdoch.edu.auresearchgate.net

The dominance of one mechanism over the other is influenced by factors such as the specific catalyst, the precursor compounds, and the reaction conditions. researchgate.net For example, research on the formation of PCDD/Fs from 2-chlorophenol on a supported copper oxide catalyst found that the results were consistent with a Langmuir-Hinshelwood mechanism for PCDF formation and an Eley-Rideal mechanism for PCDD formation. researchgate.net

Temperature and Residence Time Dependencies

Temperature and residence time are critical parameters that significantly influence the formation and degradation of PCDFs. The formation of PCDFs from precursors like chlorophenols occurs within a specific temperature window. nih.govacs.org

Experimental studies have shown that the maximum yield of PCDFs from chlorophenols is typically observed between 625 and 725 degrees Celsius. nih.govacs.org Below this range, the reaction rates are too slow for significant formation, while at temperatures above 800°C, thermal degradation of the PCDF molecules begins to occur, provided the residence time is sufficient (longer than 2 seconds). nih.gov

The degree of chlorination of the resulting dibenzofuran products has been found to decrease as the temperature increases. nih.gov This suggests that at higher temperatures, dechlorination reactions become more prevalent. Furthermore, the distribution of PCDF isomers has been observed to be weakly dependent on temperature. nih.gov

The following table illustrates the effect of temperature on the yield of dibenzofuran products from different chlorophenol precursors.

PrecursorOptimal Temperature Range for Dibenzofuran Formation (°C)Maximum Yield (%)
2-Chlorophenol625 - 6750.21
3-Chlorophenol625 - 6752.2
4-Chlorophenol625 - 6751.3

This data is based on experiments conducted in a laminar flow reactor under oxidative conditions. acs.org

Industrial Byproduct Formation

This compound can be unintentionally generated as a byproduct in various industrial chemical manufacturing processes.

Formation in Chlorophenol Production

The production of chlorophenols is a known source of PCDF contamination. nih.gov During the manufacturing process, under certain conditions of temperature and pressure, precursor molecules can undergo condensation reactions to form PCDFs. nih.govacs.org The specific isomers and concentrations of PCDFs formed can vary depending on the production method and the purity of the reactants.

Formation during 1,4-Dichlorobenzene Synthesis

The synthesis of 1,4-Dichlorobenzene is another industrial process where PCDFs can be formed as unwanted byproducts. researchgate.netnih.gov The production process typically involves the chlorination of benzene (B151609) in the presence of a catalyst. wikipedia.org During this process, side reactions can lead to the formation of various chlorinated byproducts, including PCDFs. acs.org

Studies have detected PCDD/Fs in commercial 1,4-Dichlorobenzene products, such as mothballs. researchgate.net The concentrations of PCDD/Fs in these products have been reported to range from 0.027 to 0.126 ng I-TEQ/g, with PCDFs being detected in all samples. researchgate.net Research tracking PCDD/Fs throughout the chlorobenzene production process has found that the highest concentrations are often in the bottom residues of distillation columns. acs.orgresearchgate.net

Laboratory Synthetic Pathways for Dibenzofuran Derivatives

In a laboratory setting, various synthetic methods have been developed for the targeted synthesis of dibenzofuran derivatives, including those with specific chlorination patterns. These methods are crucial for producing analytical standards and for studying the properties of these compounds.

Several synthetic strategies for constructing the dibenzofuran nucleus have been reported. rsc.org A common approach involves the intramolecular cyclization of diaryl ether derivatives. organic-chemistry.org Palladium-catalyzed reactions have proven to be particularly effective for this transformation. For example, the intramolecular cyclization of ortho-diazonium salts of diaryl ethers using a palladium acetate (B1210297) catalyst can yield dibenzofurans. organic-chemistry.org

Another established method involves the synthesis of dibenzofurans from o-iododiaryl ethers, which can be catalyzed by reusable palladium on carbon (Pd/C) under ligand-free conditions. organic-chemistry.org Additionally, a route involving the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization has been developed to produce dibenzofurans in good yields. organic-chemistry.org

More recent methods include visible-light-promoted synthesis via intramolecular C-O bond formation from 2-(2′-aminoaryl)phenol derivatives. acs.org Copper-catalyzed cyclization of cyclic diaryliodonium salts in water also provides a straightforward route to dibenzofuran derivatives. acs.org

These synthetic pathways offer versatile and efficient means for the controlled synthesis of a wide range of dibenzofuran derivatives for research purposes. biointerfaceresearch.comresearchgate.netekb.eg

Ring-Closure Reactions

Ring-closure reactions represent a classical and widely utilized approach for synthesizing the tricyclic dibenzofuran system. These methods typically involve the formation of a key C-C or C-O bond in the final cyclization step, starting from a biaryl precursor. Two prominent examples of such reactions are the Ullmann condensation and the Pschorr cyclization.

The Ullmann Condensation involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) to form a diaryl ether. nih.govresearchgate.net This diaryl ether can then undergo an intramolecular cyclization to form the dibenzofuran core. For the synthesis of this compound, this would typically start with a suitably substituted dichlorophenol and a halogenated benzene derivative. The reaction is traditionally performed at high temperatures using copper powder or copper salts. nih.gov Modern variations of the Ullmann reaction may employ soluble copper catalysts with specific ligands, allowing for milder reaction conditions. biointerfaceresearch.com

A second key ring-closure strategy is the Pschorr Cyclization , which facilitates the intramolecular substitution of an aromatic ring via an aryldiazonium salt intermediate. bohrium.comresearchgate.net The process begins with the diazotization of an ortho-substituted diaryl ether, such as an ortho-aminophenyldiaryl ether. The resulting diazonium salt is then induced to cyclize, typically with copper catalysis, generating an aryl radical which attacks the adjacent aromatic ring to form the new C-C bond, yielding the dibenzofuran structure after rearomatization. bohrium.comnih.gov Palladium-catalyzed versions of this intramolecular cyclization of ortho-diazonium salts of diaryl ethers have also been developed, offering an alternative to copper. organic-chemistry.org

Ring-Closure Method Precursor Type Key Reagents Bond Formed in Cyclization
Ullmann CondensationDiaryl EtherCopper (Cu) catalyst, BaseC-O
Pschorr Cyclizationortho-Aminodiaryl EtherNaNO₂, Acid, Copper (Cu) catalystC-C
Palladium-Catalyzed Cyclizationortho-Iododiaryl EtherPalladium (Pd) catalystC-C

Annulation Strategies

Annulation strategies involve the construction of the furan ring onto a pre-existing biphenyl (B1667301) or benzofuran (B130515) system. These methods are versatile and can provide access to a wide range of substituted dibenzofurans.

A notable modern approach is the cascade double 1,4-addition/intramolecular annulation . This transition metal-free method allows for the efficient assembly of structurally diverse and unsymmetrical dibenzofurans. The reaction typically proceeds between a propargylamine (B41283) and two equivalents of an imidazolium (B1220033) methylide. The process involves a sequence of conjugate additions and an intramolecular annulation cascade to construct the dibenzofuran skeleton. A significant advantage of this strategy is its good functional group tolerance, including for chloro-substituents, making it a viable pathway for producing chlorinated dibenzofurans.

Another important method is the palladium-catalyzed oxidative annulation . This approach can involve the intramolecular C-H functionalization of a diaryl ether. organic-chemistry.org For instance, the direct coupling of a C-H bond on one aromatic ring with a carbon on the adjacent ring can be achieved using a palladium(II) catalyst under aerobic conditions. organic-chemistry.org This strategy avoids the need for pre-functionalized starting materials like ortho-iodo or ortho-amino diaryl ethers required in classical ring-closure reactions. The synthesis of dibenzofurans from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions is another efficient annulation method.

Annulation Strategy Starting Materials Catalyst/Reagents Key Features
Cascade Double 1,4-Addition/AnnulationPropargylamines, Imidazolium methylidesBaseTransition metal-free, Good tolerance for -Cl groups
Pd-Catalyzed Oxidative AnnulationDiaryl EthersPalladium (Pd) catalyst, Oxidant (e.g., Air)Direct C-H activation
Pd/C-Catalyzed Annulationo-Iododiaryl EthersPd/CLigand-free, Reusable catalyst

Carbanion-Induced Ring Transformation

A more specialized but innovative route to the dibenzofuran skeleton involves a carbanion-induced ring transformation. This pathway utilizes a base-catalyzed rearrangement of a precursor molecule to construct the final tricyclic system.

One such delineated route involves the synthesis of substituted dibenzofurans from γ-(benzofuran-3-yl)-β-ketoesters. In this process, the starting ketoester is treated with a base, such as sodium ethoxide in ethanol. The base abstracts an acidic proton to generate a carbanion. This carbanion then initiates an intramolecular cyclization, attacking the benzene ring of the benzofuran moiety. The subsequent ring transformation and aromatization lead to the formation of the dibenzofuran core. This method provides a novel entry to substituted dibenzofuran-1-ols, which can be further modified. The applicability of this reaction to precursors bearing chlorine atoms would allow for the synthesis of compounds such as this compound, provided the appropriate chlorinated benzofuranyl ketoester is used as the starting material.

Reactant Type Base/Catalyst Intermediate Product Type
γ-(Benzofuran-3-yl)-β-ketoesterSodium Ethoxide (NaOEt)CarbanionDibenzofuran-1-ol

Analytical Methodologies for 1,4 Dichlorodibenzofuran and Polychlorinated Dibenzofurans

Advanced Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of PCDFs, aiming to isolate individual congeners from a complex mixture.

High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the separation of PCDF congeners. researchgate.net The choice of the capillary column's stationary phase is critical for achieving the desired separation. Non-polar columns are effective in separating PCDFs based on their boiling points, which generally correlates with the degree of chlorination. However, to separate isomers with the same number of chlorine atoms, more polar columns are necessary. osti.gov

A study evaluating 13 different GC columns for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs highlighted the importance of column selection for separating toxic 2,3,7,8-substituted isomers from other congeners. researchgate.net For instance, specific columns can resolve critical isomer pairs that may co-elute on standard columns, which is essential for accurate toxic equivalency (TEQ) calculations. researchgate.net

The use of dual GC systems, where two columns of different polarities are coupled to a single mass spectrometer, allows for simultaneous analysis and confirmation of PCDF congeners in a single chromatographic run, significantly reducing analysis time. osti.gov

Table 1: Comparison of HRGC Columns for PCDF Analysis

Column NameStationary Phase TypeKey Separation Characteristics
DB-5MSNon-polarGood general-purpose column for separating PCDF homologue groups.
DB-225Moderately PolarEnhanced separation of certain PCDF isomers.
SP-2331Highly PolarExcellent for separating many of the 2,3,7,8-substituted congeners.
Rtx-Dioxin2SpecializedOptimized for the separation of dioxins and furans.

This table is based on information from a comparative study of various GC columns. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power compared to single-column GC. nih.govsepsolve.com This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.com The first-dimension column typically provides a separation based on volatility, while the second-dimension column separates the analytes based on polarity. sepsolve.com This orthogonal separation mechanism significantly increases peak capacity and resolution, allowing for the separation of co-eluting congeners that would be unresolved in a one-dimensional system. nih.govsepsolve.com

A study on the separation of PCDD/Fs in fish tissue demonstrated the power of GC×GC to resolve all 2,3,7,8-substituted congeners in a single analysis. nih.gov Thermodynamic modeling was used to optimize the column combination and temperature programming to achieve the desired separation. nih.gov The use of a non-polar primary column and a more polar secondary column is a common and effective setup for PCDF analysis. diva-portal.org

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is the definitive technique for the detection and identification of PCDFs due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is considered the "gold standard" for the determination of PCDDs and PCDFs. researchgate.net It provides high mass accuracy, allowing for the differentiation of target analytes from interfering compounds with the same nominal mass. nih.gov Double-focusing magnetic sector mass spectrometers are frequently used for this purpose. researchgate.netnih.gov

The coupling of HRGC with HRMS (HRGC/HRMS) is the benchmark method for the quantitative analysis of PCDFs in various matrices, including wildlife tissues. publications.gc.ca This combination provides the necessary selectivity and sensitivity to detect these compounds at the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels. unc.edunih.gov Isotope dilution, using 13C-labeled internal standards, is commonly employed to ensure accurate quantification. nih.gov

Table 2: Key Parameters in HRMS Analysis of PCDFs

ParameterTypical Value/SettingImportance
Mass Resolution≥ 10,000To resolve PCDFs from interfering ions of the same nominal mass.
Ionization ModeElectron Ionization (EI)Provides characteristic fragmentation patterns for identification.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only the specific ions of interest.
Internal Standards13C-labeled PCDF congenersFor accurate quantification through isotope dilution.

This table summarizes typical parameters used in HRMS methods for PCDF analysis.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes, such as ¹³C and ¹²C. wikipedia.orgwvu.eduresearchgate.net When coupled with a separation technique like gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), it becomes a powerful tool for compound-specific isotope analysis (CSIA). ub.edu

For PCDFs, CSIA can provide insights into the origin and environmental fate of these compounds. wvu.eduresearchgate.net Different sources of PCDFs may have distinct carbon isotopic signatures due to the isotopic composition of the precursor materials and the formation processes. By measuring the δ¹³C values of individual PCDF congeners, it may be possible to differentiate between sources of contamination.

While the application of IRMS to PCDFs is less common than HRMS for routine quantification, it represents an advanced analytical approach for source tracking and understanding transformation pathways in the environment.

Sample Preparation and Extraction Protocols for Complex Matrices

The extraction and cleanup of samples are critical steps to isolate PCDFs from complex matrices like soil, sediment, and biological tissues, and to remove interfering compounds before instrumental analysis. nih.gov The choice of method depends on the matrix and the specific analytical objectives.

Common extraction techniques include Soxhlet extraction and pressurized liquid extraction. epa.gov After extraction, a multi-step cleanup procedure is typically required. This often involves the use of various adsorbents in column chromatography, such as silica (B1680970) gel, alumina, and activated carbon. publications.gc.canih.gov These materials help to separate PCDFs from other organic compounds, such as lipids and polychlorinated biphenyls (PCBs). publications.gc.ca

For example, a common cleanup scheme involves an initial acid wash to remove lipids, followed by chromatography on a multi-layer silica gel column and then a carbon column to isolate the planar PCDF molecules. publications.gc.canih.gov Florisil is another adsorbent used to separate PCDFs from other chlorinated compounds. publications.gc.ca

Table 3: Common Sample Preparation and Extraction Techniques for PCDFs

StepTechniquePurpose
Extraction Soxhlet ExtractionTo extract PCDFs from solid matrices using an organic solvent.
Pressurized Liquid Extraction (PLE)A faster alternative to Soxhlet, using elevated temperature and pressure.
Cleanup Acid TreatmentTo remove lipids and other acid-labile interferences.
Alumina Column ChromatographyTo remove bulk organic co-extractives.
Carbon Column ChromatographyTo specifically isolate planar molecules like PCDFs.
Florisil Column ChromatographyTo separate PCDFs from other classes of chlorinated compounds.

This table outlines the major steps and techniques used in sample preparation for PCDF analysis.

Isomer-Specific and Congener-Specific Quantification Strategies

The quantification of individual polychlorinated dibenzofuran (B1670420) (PCDF) isomers and congeners, including 1,4-Dichlorodibenzofuran, is critical for accurate risk assessment and source apportionment. A congener is any single, unique compound in a chemical family, while isomers are compounds with the same molecular formula but different structural arrangements. scielo.br There are 135 possible PCDF congeners, but only those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of primary toxicological significance. apvma.gov.au However, a comprehensive analysis of a wider range of congeners provides more detailed information for identifying pollution sources. ynu.ac.jp

Isomer-specific and congener-specific analyses are essential because the physical-chemical properties, environmental fate, and toxicity of PCDFs can vary significantly between individual compounds. scielo.br For instance, studies have shown that 2,3,7,8-substituted PCDFs are more highly accumulated in biota compared to non-2,3,7,8-substituted isomers. nih.gov

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the cornerstone technique for the isomer-specific determination of PCDFs. scielo.brapvma.gov.au The use of capillary columns in gas chromatography is required to achieve the necessary separation of the numerous PCDF congeners. scielo.br Non-polar columns can separate homologous groups (compounds with the same number of chlorine atoms), but more polar columns are often needed for isomer-specific analysis. scielo.brvscht.cz

The isotope dilution method is a widely used quantification technique. scielo.br This involves adding a known amount of a carbon-13 labeled standard for each target analyte to the sample before extraction and cleanup. By measuring the ratio of the native analyte to its labeled counterpart, chemists can accurately quantify the concentration of the native compound, correcting for losses during sample preparation and analysis. scielo.br For a thorough PCDF analysis, it is recommended to add labeled standards for at least all the toxicologically significant 2,3,7,8-chlorosubstituted congeners. scielo.br

Recent advancements have also explored the use of gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) as a cost-effective alternative to HRGC-HRMS for the quantification of PCDFs. nih.gov

Table 1: Key Techniques in Isomer- and Congener-Specific PCDF Analysis

Technique Description Purpose
High-Resolution Gas Chromatography (HRGC) Utilizes capillary columns to separate individual PCDF isomers and congeners based on their boiling points and interactions with the column's stationary phase. scielo.br Achieves separation of complex mixtures of PCDF congeners. scielo.br
High-Resolution Mass Spectrometry (HRMS) Provides high-mass accuracy and resolution, allowing for the selective detection of target analytes and differentiation from interfering compounds. scielo.brapvma.gov.au Ensures accurate identification and quantification of PCDFs at very low concentrations. nih.gov
Isotope Dilution A known quantity of a stable isotope-labeled standard (e.g., ¹³C₁₂) is added to the sample. Quantification is based on the response ratio of the native analyte to the labeled standard. scielo.br Corrects for analytical variability and loss of analyte during sample preparation, leading to highly accurate quantification. scielo.br

| Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS) | An alternative instrumental technique that can provide high selectivity and sensitivity for PCDF analysis. nih.gov | Offers a potentially more accessible and cost-effective approach for routine monitoring. nih.gov |

Method Development for Lower Chlorinated Congeners

The analysis of lower chlorinated PCDF congeners, such as dichlorodibenzofurans, presents unique challenges. These congeners are often present at much lower concentrations than their more highly chlorinated counterparts, like octachlorodibenzofuran (OCDF), especially in samples contaminated by sources such as pentachlorophenol (PCP). scirp.org

A key aspect of method development for these compounds is achieving very low method detection limits (MDLs). scirp.org For example, to accurately characterize a PCP contamination profile where OCDF might be present at concentrations of 10,000 ng/kg, the analytical method must have detection limits in the 0.5 to 5 ng/kg range to detect the lower chlorinated congeners that are crucial for source identification. scirp.org

The chromatographic separation of lower chlorinated congeners also requires careful optimization. While electron impact mass spectra are not always highly isomer-specific, some distinction is possible. For example, 2,3,7,8-tetrachlorodibenzofuran can be distinguished from other tetrachloro isomers based on its mass spectrum. nih.gov More advanced ionization techniques, such as positive ion methane chemical ionization, can offer a greater degree of distinction between isomers. nih.gov

Quality Assurance and Quality Control (QA/QC) in PCDF Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are fundamental to ensure the reliability, accuracy, and reproducibility of data generated during the analysis of PCDFs. healtheffects.org Given the low concentrations at which these compounds are typically measured and the complexity of the analytical methods, a comprehensive QA/QC program is essential. apvma.gov.aurudn.ru

A QA/QC plan should encompass all stages of the analytical process, from sample collection and handling to data analysis and reporting. healtheffects.orgepa.gov Key elements of a robust QA/QC program for PCDF analysis include the use of method blanks, field blanks, replicate samples, and certified reference materials.

Key QA/QC Procedures in PCDF Analysis:

Method Blanks: A method blank is an analyte-free matrix that is carried through the entire sample preparation and analysis process. It is used to assess potential contamination introduced during the analytical procedure. nih.gov

Field Blanks: A field blank is a clean sample that is exposed to the sampling environment at the collection site. It helps to identify any contamination that may have occurred during sample collection and transport. acs.org

Spiked Samples: A known amount of the target analytes is added to a sample (spiking) to evaluate the accuracy and recovery of the analytical method. nih.gov

Surrogate Standards: As mentioned in the isotope dilution method, isotopically labeled surrogate standards are added to every sample before extraction. The recovery of these surrogates is monitored to assess the efficiency of the method for each individual sample. acs.org Average recoveries should typically fall within a defined acceptance range (e.g., 93% to 103%). acs.org

Calibration: The instrument is calibrated using a series of standard solutions containing known concentrations of the target analytes. The linearity of the calibration curve is a critical performance metric. nih.gov

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. It is often determined by analyzing a series of low-level spiked samples or calculated based on the analysis of field blanks. acs.org

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.gov

Table 2: Example QA/QC Parameters and Acceptance Criteria

QA/QC Parameter Description Typical Acceptance Criteria
Method Blank Analysis of a clean matrix to check for laboratory contamination. nih.gov Target analytes should be below the Method Detection Limit (MDL). acs.org
Field Blank Analysis of a clean sample exposed to the sampling environment to check for contamination during collection. acs.org Target analytes should be below the Method Detection Limit (MDL). acs.org
Surrogate Standard Recovery Recovery of isotopically labeled standards added to each sample prior to extraction. acs.org Within a specified range, for example, 70-130% or as defined by specific regulatory methods. acs.org
Matrix Spike Recovery Recovery of a known amount of analyte added to a sample matrix. nih.gov Typically within a range of 70-130%, but can vary depending on the matrix and analyte.

| Calibration Curve Linearity (R²) | A measure of how well the calibration points conform to a linear relationship. nih.gov | R² value should be ≥ 0.995. |

By implementing and documenting these QA/QC measures, laboratories can ensure that the data generated for PCDF analysis is of high quality, defensible, and suitable for its intended purpose, whether for regulatory compliance, environmental assessment, or research. apvma.gov.auepa.gov

Environmental Fate and Transformation of 1,4 Dichlorodibenzofuran

Degradation Pathways in Environmental Compartments

The degradation of 1,4-DCDF in the environment can occur through biological mechanisms, primarily microbial degradation, and non-biological processes such as photodegradation and hydrolysis.

Biotic Transformation Mechanisms

Microorganisms play a crucial role in the breakdown of chlorinated aromatic compounds like 1,4-DCDF. The primary mechanism of biotic transformation is microbial degradation, with certain bacterial strains demonstrating the ability to utilize these compounds as a carbon source or co-metabolize them in the presence of other growth substrates.

Aerobic bacteria, particularly species from the genera Sphingomonas and Pseudomonas, have been identified as key players in the degradation of dibenzofurans and their chlorinated derivatives. While direct studies on 1,4-DCDF are limited, research on similar compounds provides insight into the potential degradation pathways. For instance, Sphingomonas sp. strain RW1 has been shown to degrade 2,8-dichlorodibenzofuran (B1206507) by initiating an angular dioxygenation at the 4,4a-position. Similarly, various Pseudomonas species have demonstrated the ability to degrade dibenzofuran (B1670420), the parent compound of PCDFs.

Under anaerobic conditions, the primary microbial degradation pathway for chlorinated aromatic compounds is reductive dechlorination. This process involves the removal of chlorine atoms, which is a critical first step in the breakdown of highly chlorinated congeners. While specific data on the anaerobic degradation of 1,4-DCDF is scarce, studies on other PCDFs suggest that less chlorinated congeners can be the final products of the sequential dechlorination of more highly chlorinated ones.

The aerobic biodegradation of dibenzofurans is typically initiated by a multi-component enzyme system involving a dioxygenase. This enzyme incorporates two oxygen atoms into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. This is followed by cleavage of the aromatic ring, often through a meta-cleavage pathway. For chlorinated dibenzofurans, the initial attack by the dioxygenase usually occurs at an unchlorinated position. The rate of degradation is generally slower for chlorinated compounds compared to the parent dibenzofuran.

The kinetics of biodegradation can be influenced by various factors, including the concentration of the contaminant, the presence of other organic compounds, and environmental conditions such as temperature and pH. In many cases, the degradation follows first-order or pseudo-first-order kinetics.

Microorganism Substrate Key Enzyme/Pathway Major Metabolites
Sphingomonas sp. strain RW1Dibenzofuran, 2,8-DichlorodibenzofuranAngular dioxygenation, meta-cleavage4-(2-hydroxyphenyl)-2-oxobuta-3-enoic acid, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid
Pseudomonas sp.DibenzofuranDioxygenase, ring cleavageDihydrodiol intermediates, central metabolism intermediates
Anaerobic ConsortiaHigher chlorinated PCDFsReductive dechlorinationDichloro- and trichlorodibenzofurans

Abiotic Transformation Processes

In addition to biological degradation, 1,4-DCDF can be transformed by abiotic processes, primarily driven by light energy and chemical reactions in the environment.

Photodegradation, or photolysis, is a significant abiotic degradation pathway for PCDFs in the environment, particularly in the atmosphere and surface waters. This process involves the breakdown of the molecule by light energy, typically in the ultraviolet (UV) spectrum. The photodegradation of 1,2,4-trichlorodibenzofuran (B13748437) has been shown to yield 1,4-dichlorodibenzofuran as a major photoproduct, indicating that reductive dechlorination is a key photochemical transformation.

The efficiency of photodegradation can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO2). In a study on the heterogeneous photocatalytic degradation of 1,4-DCDF in an aqueous suspension of TiO2 under UV irradiation, the degradation was found to follow pseudo-first-order kinetics. The process led to the formation of several intermediates, including 1-chloro-4-hydroxydibenzofuran and 1,4-dihydroxydibenzofuran, ultimately suggesting a pathway involving hydroxylation and further degradation.

Process Conditions Kinetics Major Products/Intermediates
Photodegradation of 1,2,4-TCDFXenon lamp, organic solvents and soilFirst-orderThis compound, 2,4-Dichlorodibenzofuran
UV/TiO2 Photocatalysis of 1,4-DCDFAqueous TiO2 suspension, UV irradiationPseudo-first-order1-chloro-4-hydroxydibenzofuran, 1,4-dihydroxydibenzofuran

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many persistent organic pollutants, hydrolysis can be a significant degradation pathway. However, polychlorinated dibenzofurans, like polychlorinated biphenyls (PCBs), are generally resistant to hydrolysis under normal environmental conditions. The carbon-chlorine bonds and the ether linkage in the dibenzofuran structure are very stable. Therefore, hydrolysis is not considered a significant environmental fate process for 1,4-DCDF. Other chemical degradation routes, such as oxidation or reduction by common environmental chemicals, are also considered to be very slow and generally insignificant compared to biotic and photochemical processes.

Environmental Partitioning and Mobility

The distribution of this compound in the environment is dictated by its affinity for different media, including soil, water, air, and biota. Key parameters such as the soil organic carbon-water (B12546825) partition coefficient (Koc) and the Henry's Law constant (H) are used to predict its movement and ultimate fate.

The tendency of an organic compound to bind to soil and sediment is quantified by the soil organic carbon-water partition coefficient (Koc). For nonionizing, hydrophobic compounds like this compound, Koc is strongly correlated with the octanol-water partition coefficient (Kow), a measure of the compound's lipophilicity or "fat-solubility". epa.govecetoc.org A higher Koc value indicates a greater propensity for the chemical to adsorb to organic matter in soil and sediments, which in turn reduces its mobility in the environment. ecetoc.org

This estimated high log Koc value suggests that this compound will exhibit low mobility in soil and strongly adsorb to suspended particulate matter and bottom sediments in aquatic systems. This partitioning behavior makes soil and sediment significant environmental sinks for this compound.

Table 1: Estimated Partitioning Properties for Dichlorodibenzofuran Congeners This table contains estimated values based on quantitative structure-property relationships (QSPR) or data from closely related isomers, as experimental data for this compound is not available.

ParameterEstimated ValueSource/MethodImplication
log Kow (Octanol-Water Partition Coefficient)4.893Crippen Calculated Property for 2,4-dichlorodibenzofuran. chemeo.comHigh lipophilicity; tendency to partition into fatty tissues.
log Koc (Soil Organic Carbon-Water Partition Coefficient)4.03Calculated using the regression equation: log Koc = 0.544 * log Kow + 1.377. epa.govStrong adsorption to organic matter in soil and sediments; low mobility.

The exchange of this compound between air, water, and soil is largely governed by its volatility, which is described by the Henry's Law constant (H). This constant relates the partial pressure of a chemical in the gas phase to its concentration in the aqueous phase at equilibrium. copernicus.org A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water or moist soil into the air.

As with other physicochemical properties, an experimental Henry's Law constant for this compound is not available. However, a Quantitative Structure-Property Relationship (QSPR) model has been used to estimate the Henry's law solubility constant for a related isomer, 1,8-dichlorodibenzofuran, to be 2.5 x 10⁻¹ mol/(m³·Pa). This value suggests a moderate tendency to partition from water to air.

This moderate volatility implies that volatilization from surface waters and moist soil surfaces is an important environmental transport process for this compound. Once in the atmosphere, it can be transported over long distances before being redeposited onto land or water through wet or dry deposition. The partitioning dynamics indicate that this compound will be distributed among the air, water, and soil compartments, with significant amounts bound to organic-rich soils and sediments.

Bioaccumulation Mechanisms and Environmental Transfer

Bioaccumulation is the process by which a chemical's concentration increases in an organism over time, relative to the concentration in the environment. For hydrophobic compounds like PCDFs, this occurs through absorption from the surrounding medium (bioconcentration) and the ingestion of contaminated food (biomagnification).

The high octanol-water partition coefficient (log Kow) of dichlorodibenzofurans suggests a strong affinity for lipids, which is the primary driving force for bioaccumulation in the fatty tissues of organisms. cdc.gov Environmental transfer occurs as the compound moves through different environmental media and is taken up by organisms, subsequently moving up the food chain from lower trophic levels (e.g., invertebrates) to higher trophic levels (e.g., fish, birds, and mammals).

The bioaccumulation potential of PCDFs is not uniform across all congeners; it is significantly influenced by the number and position of chlorine atoms on the dibenzofuran structure. Research on PCDF homolog profiles in various organisms indicates distinct patterns of accumulation.

While highly chlorinated congeners (e.g., hepta- and octa-CDFs) are very persistent, their bioavailability and uptake rates can be lower than those of less chlorinated congeners due to their larger molecular size. Conversely, lower-chlorinated PCDFs, such as dichlorodibenzofurans, are generally considered to be more bioavailable.

Theoretical and Computational Studies of 1,4 Dichlorodibenzofuran and Polychlorinated Dibenzofurans

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules like 1,4-dichlorodibenzofuran. These calculations, based on the principles of quantum mechanics, provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a widely used method for studying PCDFs due to its balance of computational cost and accuracy. hust.edu.vnresearchgate.net DFT calculations are employed to determine various properties of these molecules.

Key Research Findings from DFT Studies:

Molecular Properties: DFT methods, such as B3LYP with basis sets like 6-31G*, are used to compute quantum molecular descriptors for PCDFs. researchgate.net These descriptors help in understanding the relationship between the structure of the compounds and their toxicities. researchgate.net

Thermodynamic Properties: DFT calculations have been instrumental in correcting previous estimations of gas-phase enthalpies of formation (ΔHf) and Gibbs free energies for polychlorinated dibenzo-p-dioxins (PCDDs), a class of compounds structurally related to PCDFs. acs.org These studies revealed that earlier models underestimated the intramolecular repulsion between chlorine atoms, especially in highly chlorinated congeners. acs.org

Electron Affinities: The electron affinities of PCDDs have been calculated using DFT, showing that congeners become more electronegative with an increasing number of chlorine atoms. researchgate.netkoreascience.kr This property is crucial for understanding their reactivity in various environmental systems. researchgate.net

Reaction Mechanisms: DFT has been used to study the hydrodeoxygenation (HDO) of dibenzofuran (B1670420), a process for removing oxygen from the molecule. nih.gov These studies analyze reaction pathways and the influence of different solvents on the thermochemical parameters of the reactions. nih.gov

A study applying Quantitative Structure Toxicity Relationship (QSTR) analysis to 35 PCDF congeners utilized DFT (B3LYP/6-31G*) to calculate molecular descriptors. researchgate.net The resulting model demonstrated a strong correlation between the calculated descriptors and the observed toxicity, highlighting the predictive power of DFT in this context. researchgate.net

Alongside DFT, ab initio and semi-empirical methods offer alternative approaches to studying PCDFs, each with its own set of advantages and limitations. libretexts.org

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. libretexts.orgnih.gov They are often more computationally demanding but can provide highly accurate results, serving as benchmarks for other methods. nih.govnih.gov Comprehensive studies on all PCDD, PCDF, and polychlorinated biphenyl (B1667301) (PCB) congeners have been performed using methods like HF/6-311++G(d,p) and MP2/cc-pVTZ to analyze their relative stabilities and structures. nih.govsemanticscholar.org

Semi-Empirical Methods: These methods incorporate experimental parameters to simplify calculations, making them faster than ab initio or DFT methods. libretexts.orgdtic.mil This speed allows for the study of larger systems or more extensive sets of molecules, although with a potential trade-off in accuracy. libretexts.org The development of methods like MNDO-PM3 has improved the accuracy of predicting heats of formation for a wide range of compounds. dtic.mil

Comparative studies have shown that for predicting trends in molecular properties of PCDFs, lower-level methods like HF can often provide sufficient insights, suggesting that computationally expensive treatments may not always be necessary. nih.gov

Thermochemical Parameter Prediction (e.g., Enthalpies of Formation)

Accurate thermochemical data, such as enthalpies of formation (ΔHf°), are critical for understanding the stability and environmental fate of PCDFs. Computational methods are essential for predicting these values, as experimental data is often scarce.

Various computational models have been employed to predict the standard gas-phase enthalpies of formation for PCDFs. acs.orgnih.gov A notable study utilized G3XMP2 model chemistry, DFT, and second-order Møller-Plesset (MP2) theory, combined with isodesmic reactions, to calculate these values. acs.orgnih.gov

Key Findings:

Method Comparison: The study found significant differences between the results from G3XMP2 and DFT methods, while MP2 calculations showed close agreement with G3XMP2. acs.orgnih.gov This highlights the importance of method selection for accurate predictions.

Isomer Stability: The relative stability of PCDF isomers is influenced by positional interactions of the chlorine atoms. acs.orgnih.gov Chlorine substitution at the 1 and 9 positions can lead to strong repulsion, destabilizing the molecule. acs.orgnih.gov The DFT-B3LYP functional, in particular, was found to overestimate this ortho-chlorine repulsion. acs.orgnih.gov

Group Additivity: Other approaches, like Benson's group additivity method, have also been used to calculate thermodynamic characteristics for PCDFs, though discrepancies exist between values reported by different investigators. ariel.ac.il

Below is a table summarizing calculated enthalpies of formation for selected dichlorodibenzofuran isomers from a study using the G3XMP2 method.

CompoundEnthalpy of Formation (ΔHf°) (kJ/mol) at 298.15 K
1,6-Dichlorodibenzofuran-100.9
1,8-Dichlorodibenzofuran-100.9
2,8-Dichlorodibenzofuran (B1206507)-103.8
4,6-Dichlorodibenzofuran-106.3
This compound-89.4
1,9-Dichlorodibenzofuran-77.9

Data sourced from Wang & He (2009). acs.orgnih.gov

Reaction Mechanism Modeling

Computational modeling is crucial for elucidating the complex reaction mechanisms that lead to the formation of PCDFs in environments like combustion processes. These models help identify key intermediates and pathways, providing a molecular-level understanding of their synthesis.

PCDF formation often occurs on the surface of fly ash particles in post-combustion zones of incinerators. Modeling these surface-mediated reactions is essential for predicting and controlling their emissions.

Kinetic models have been developed to describe PCDF formation based on the oxidation of soot and carbon deposits on fly ash. nih.gov These models calculate rate constants for various steps, including carbon degradation, PCDF formation, and desorption. nih.gov

Key Findings:

A strong correlation has been found between the rate constants for carbon degradation and PCDF formation, suggesting a common rate-determining step. nih.gov

The models indicate that PCDF formation can remain active for extended periods (e.g., 24 hours), highlighting the role of carbon deposits as a long-term source of emissions (a "memory effect"). nih.gov

The formation rates calculated from models that include both soot and a continuous chlorine source are significantly higher than those from fly ash-only experiments. nih.gov

Radical-based mechanisms are believed to be central to the formation of PCDFs from precursor molecules like chlorophenols. researchgate.net Computational simulations are used to explore these pathways.

Key Mechanisms Investigated:

Precursor Coupling: One major pathway involves the coupling of (chloro)phenoxy radical intermediates. researchgate.net DFT calculations have been used to investigate the thermochemistry of PCDF formation from the oxidation of 2-chlorophenol (B165306), detailing the coupling sequences of 2-chlorophenoxy radicals. researchgate.net

Radical Initiators: The addition of a radical initiator, such as dibenzoylperoxide, to residual carbon/fly ash has been shown to significantly increase the amount of PCDD/F formed, confirming the importance of radical reactions in the de novo synthesis pathway. core.ac.uk

Chlorination Mechanisms: The chlorination of the parent dibenzofuran molecule can proceed via different mechanisms depending on the temperature. Below 425 °C, an electrophilic aromatic substitution is favored, while at higher temperatures, a homolytic (radical) mechanism becomes dominant. core.ac.uk

Simulations of these radical pathways help explain the distribution of different PCDF isomers observed in experimental studies of biomass pyrolysis and waste incineration. researchgate.net

Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational tools used to correlate the chemical structure of compounds with their reactivity and physical properties. For polychlorinated dibenzofurans (PCDFs), these models are essential for understanding the behavior of the 135 different congeners, including this compound. nih.govwikipedia.org

Research employing Density Functional Theory (DFT) has been used to calculate the electronic structures of all 135 PCDF congeners. researchgate.net These studies demonstrate that properties such as mean polarizability and polarizability anisotropy change systematically with the number and substitution pattern of chlorine atoms. researchgate.net Such quantum mechanical descriptors are then used to develop QSAR models that can predict the biological activity of these compounds, for instance, their binding affinity to the aryl hydrocarbon receptor (AhR), which is linked to many of their toxic responses. researchgate.netnih.gov

A 3D-QSAR model developed for PCDFs, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated biphenyls (PCBs) indicated that molecular size, shape profiles, polarizability, and the electropological states of the compounds were directly related to their binding affinities to the AhR. nih.gov For PCDFs specifically, a moderate trend has been observed between the substitution pattern and the molecule's coplanarity. nih.gov The presence or absence of chlorine substituent pairs at positions like 1 and 9 is a significant parameter influencing this structural property. nih.gov The planarity of the molecule is a critical factor in its ability to interact with biological receptors.

Descriptor CategorySpecific DescriptorRelevance to this compound
Electronic Properties Mean PolarizabilityInfluenced by the position of the two chlorine atoms, affecting intermolecular interactions.
Polarizability AnisotropyReflects the directional differences in polarizability; changes with chlorine substitution pattern. researchgate.net
Dipole MomentThe asymmetrical 1,4-substitution pattern results in a net molecular dipole moment.
Structural Properties Molecular Shape & SizeThese fundamental properties govern how the molecule fits into biological receptors like the AhR. nih.gov
CoplanarityThe degree of planarity is affected by chlorine substitution and influences receptor binding affinity. nih.gov
Topological Properties Connectivity IndicesNumerical descriptors of the molecular structure used in QSAR models.

Isomer Stability and Stereoisomerism

The term "isomer" for polychlorinated dibenzofurans refers to congeners that have the same number of chlorine atoms but are located at different positions on the dibenzofuran backbone. nih.govepa.gov There are 135 PCDF congeners in total. nih.gov For dichlorodibenzofurans, there are multiple possible isomers, including this compound.

Computational studies using quantum chemical methods have been extensively applied to predict the relative stability of PCDF isomers. nih.gov The stability is determined by the total energy of the molecule, with lower energy values indicating greater stability. These calculations show that the distribution of chlorine atoms significantly impacts stability due to factors like intramolecular steric hindrance and electronic interactions. nih.gov A predictive model for the relative stability of PCDF congeners considers parameters such as the number of chlorine atoms and the intra-ring interactions between substituents. nih.gov Generally, isomers with chlorine atoms distributed on both rings are more stable than those with chlorines clustered on a single ring.

Stereoisomerism, which involves molecules with the same chemical formula and bond connectivity but different three-dimensional orientations of atoms, is not a prominent feature of this compound. wikipedia.org PCDF molecules are generally planar or near-planar aromatic systems. nih.gov Significant deviation from planarity that could lead to stable, separable enantiomers (atropisomers) typically requires bulky substituents in the lateral positions (positions 4 and 6), which is not the case for this compound. Therefore, the discussion of isomerism for dichlorodibenzofurans focuses on constitutional isomers—those with different chlorine substitution patterns.

Isomer AttributeDescriptionRelevance to this compound
Constitutional Isomerism Compounds with the same molecular formula (C₁₂H₆Cl₂O) but different chlorine atom positions.This compound is one of several dichlorodibenzofuran isomers.
Relative Stability The thermodynamic stability of an isomer compared to others, often predicted by computational energy calculations. nih.govThe stability of the 1,4-isomer is determined by the specific energetic effects of chlorine substitution at these positions.
Stereoisomerism Isomers with different spatial arrangements of atoms (e.g., enantiomers, diastereomers). wikipedia.orgGenerally not applicable, as the molecule is largely planar and lacks chiral centers or significant rotational barriers that would create stable atropisomers.

Environmental Fate Modeling and Prediction

The environmental fate of PCDFs, including this compound, is often predicted using fugacity-based multimedia environmental fate models. nih.govnih.gov These models simulate the movement, distribution, and transformation of chemicals across various environmental compartments, such as air, water, soil, and sediment. researchgate.netcefic-lri.org The core of these models is a mass balance equation that accounts for the inputs (emissions) and the rates of transport, partitioning, and degradation. mdpi.com

Key physicochemical properties are crucial inputs for these models, including water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). nih.gov For PCDFs, which are hydrophobic and have low volatility, models predict that the major environmental sinks are soil and sediment. nih.govnih.gov Once emitted into the atmosphere, they are removed via wet and dry deposition onto soil and water surfaces, with subsequent partitioning to sediment. nih.gov Degradation, primarily in soil and sediment, is a significant removal process. nih.gov

Dynamic and steady-state models have been used to simulate both the long-term environmental dynamics and the transformation of PCDF profiles over time. nih.govnih.gov These simulations show that the relative concentrations of different PCDF homologues in the environment can change due to differences in their physical and chemical properties, which control their partitioning and degradation rates. nih.gov Sensitivity analyses of these models have highlighted that degradation half-lives in soil are among the most critical parameters for determining the environmental concentration of persistent organic pollutants like PCDFs. researchgate.net

ParameterDefinitionSignificance for Fate Modeling of this compound
Octanol-Water Partition Coefficient (Kow) The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.A high logKow value indicates hydrophobicity, suggesting the compound will preferentially partition into soil, sediment, and biota.
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Low vapor pressure signifies low volatility, meaning the compound is less likely to remain in the atmosphere and will be deposited onto surfaces.
Water Solubility The maximum concentration of a chemical that will dissolve in pure water at a specific temperature.Low solubility limits its concentration in the aqueous phase and promotes partitioning to solid matrices like sediment.
Henry's Law Constant The ratio of a chemical's partial pressure in air to its concentration in water.Indicates the tendency of a chemical to partition between air and water.
Degradation Half-Life The time required for the concentration of a substance to decrease to half its initial value.A long half-life in soil and sediment indicates persistence in the environment. researchgate.net

Environmental Remediation Methodologies for Polychlorinated Dibenzofurans

Biological Remediation Approaches

Biological remediation utilizes the metabolic processes of living organisms, primarily microorganisms and plants, to degrade or transform hazardous substances. researchgate.net These approaches are often considered more environmentally sustainable and cost-effective alternatives to traditional physicochemical methods. neptjournal.com

Bioremediation techniques focus on creating optimal conditions for microbial activity to break down contaminants. For PCDF-contaminated soils and sediments, several methods are employed.

Landfarming : This technique involves spreading excavated contaminated soil in a thin layer over the ground and stimulating aerobic microbial activity by tilling the soil. The aeration and addition of nutrients enhance the degradation of organic pollutants by indigenous microorganisms.

Bioventing : An in-situ remediation technology that stimulates the natural biodegradation of contaminants by providing oxygen to existing soil microorganisms. Air is injected into the contaminated zone, which enhances the aerobic degradation of compounds like PCDFs.

Bioreactors : Contaminated soil or water is treated in a controlled, engineered containment system. Bioreactors allow for the manipulation of environmental parameters such as temperature, pH, nutrient levels, and oxygen supply to maximize the degradation rate of pollutants by microbial consortia. researchgate.net Research has shown that bacterial and fungal consortia can be effective in bioreactors, achieving significant removal of PCDD/Fs from sources like fly ash. neptjournal.com

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants in soil, sediment, and water. nih.gov This green technology encompasses several mechanisms applicable to organic pollutants like PCDFs. nih.govresearchgate.net

Rhizodegradation : This process involves the breakdown of contaminants in the soil through the microbial activity in the plant's root zone, or rhizosphere. nih.gov Plant roots release exudates that supply nutrients to microorganisms, stimulating their growth and enzymatic activity, which in turn enhances the degradation of complex organic molecules. Studies have evaluated the ability of various plants to stimulate the biodegradation of PCDD/Fs. For instance, research using Festuca arundinacea (tall fescue) showed a significant reduction in PCDD/F concentrations in soil over 18 months, with half-lives ranging from 2.5 to 5.8 years depending on the congener. acs.org

Phytoextraction : This involves the uptake of contaminants by plant roots and their translocation and accumulation in the above-ground biomass (shoots and leaves). nih.gov While more commonly associated with heavy metals, some plants can take up organic compounds. However, for PCDD/Fs, studies suggest that bioaccumulation in plants like F. arundinacea is generally negligible compared to the amount degraded in the soil via rhizodegradation. acs.org

Phytodegradation : This refers to the breakdown of contaminants within the plant tissues through metabolic processes. researchgate.net

Phytostabilization : This technique uses plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration to groundwater or into the food chain. nih.gov

The effectiveness of bioremediation is heavily dependent on the capabilities of microbial communities and the bioavailability of the contaminant.

Microbial Communities : Specific bacterial strains have been identified that can initiate the breakdown of PCDFs. Bacteria capable of degrading dibenzofuran (B1670420), such as Sphingomonas sp. strain RW1 and Terrabacter sp. strain DBF63, can also oxidize various mono- and dichlorinated dibenzofurans. nih.govelsevierpure.com The degradation process is often initiated by angular dioxygenases, enzymes that attack the carbon atoms adjacent to the ether bridge. nih.govresearchgate.net For example, Sphingomonas sp. strain RW1 was found to degrade several mono- and dichlorinated dibenzofurans into corresponding chlorinated salicylates. nih.gov The degradation can occur via attack on either the chlorinated or non-chlorinated aromatic ring. nih.gov

Biosurfactants : PCDFs are hydrophobic compounds, meaning they have low solubility in water and tend to bind strongly to soil particles, which limits their availability to microorganisms. Biosurfactants, which are surface-active agents produced by microorganisms, can enhance the bioavailability of these compounds. mdpi.com They work by reducing interfacial tension and emulsifying the hydrophobic pollutants, which increases their solubility and desorption from soil matrices, making them more accessible for microbial degradation. mdpi.com

Chemical Remediation Technologies

Chemical remediation technologies employ chemical reactions to transform contaminants into less toxic forms. For persistent compounds like PCDFs, these methods are often based on aggressive oxidation or reduction processes.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and soil by oxidation through reactions with hydroxyl radicals (•OH). deswater.comoxidationtech.com

One of the most studied AOPs for PCDF degradation is heterogeneous photocatalysis using a semiconductor like titanium dioxide (TiO2) under UV irradiation. acs.orgacs.org In this process, UV light excites the TiO2, generating electron-hole pairs. These pairs react with water and oxygen to produce highly reactive hydroxyl radicals, which then attack and degrade the PCDF molecules. acs.orgresearchgate.net

Research on the photocatalytic degradation of related polychlorinated compounds has shown that the process follows first-order reaction kinetics. acs.orgacs.org The degradation rate is influenced by factors such as the degree of chlorination, with less chlorinated congeners degrading faster than highly chlorinated ones. acs.orgacs.org The process involves the cleavage of the aromatic ring, and studies have not detected the formation of stable, less chlorinated intermediates, suggesting a complete breakdown pathway. acs.org Natural sunlight has also been shown to be effective in driving this photocatalytic degradation, making it a potentially viable and sustainable remediation technology. acs.orgresearchgate.net

Table 1: Half-lives of Polychlorinated Dibenzo-p-dioxins (PCDDs) during UV/TiO2 Photocatalysis. (Note: Data for PCDFs are limited, but PCDD data illustrate the principle that degradation rates decrease with increasing chlorination.)
Compound ClassExample CongenerNumber of Chlorine AtomsHalf-life (hours)
Monochlorodibenzo-p-dioxinMCDD10.38
Tetrachlorodibenzo-p-dioxinTCDD40.71
Heptachlorodibenzo-p-dioxinHpCDD73.9
Octachlorodibenzo-p-dioxinOCDD85.8

Dechlorination involves the removal of chlorine atoms from the PCDF molecule, which is a critical step in reducing its toxicity. This can be achieved under specific environmental conditions.

Reductive Dechlorination : This process typically occurs under anaerobic (oxygen-free) conditions, where microorganisms use the chlorinated compounds as an electron acceptor, effectively replacing a chlorine atom with a hydrogen atom. neptjournal.com While highly chlorinated PCDFs are resistant to aerobic degradation, they can be dechlorinated anaerobically. researchgate.net Studies on contaminated sediments have demonstrated that indigenous microorganisms can reductively dechlorinate higher chlorinated dibenzofurans. fao.org For example, research on sediments spiked with 1,2,3,4-tetrachlorodibenzofuran (B1201123) showed its dechlorination primarily to 1,3,4-trichlorodibenzofuran (B13748373) and subsequently to 1,3-dichlorodibenzofuran. fao.org This indicates that a sequential dechlorination process can reduce tetrachlorinated and trichlorinated furans to dichlorinated congeners like 1,4-Dichlorodibenzofuran, and potentially further to even less chlorinated and less toxic compounds. researchgate.netfao.org

Physical Remediation Techniques

Physical remediation methods for PCDF-contaminated sites primarily involve processes that separate the contaminants from the environmental matrix without chemically altering them. These techniques are often selected based on site-specific conditions, contaminant concentration, and cost-effectiveness.

Thermal desorption is a widely used and effective physical treatment for soils contaminated with persistent organic pollutants like PCDFs. clu-in.org This ex-situ technology utilizes heat to volatilize contaminants from the soil matrix. The contaminated soil is heated in a chamber at temperatures typically ranging from 150 to 500°C, which is below the temperature of incineration. clu-in.orgnih.gov This process vaporizes the PCDFs, which are then collected and treated in a separate gas treatment system.

The effectiveness of thermal desorption is influenced by factors such as soil type, moisture content, and the specific boiling points of the PCDF congeners. Lower temperatures are often preferred to reduce energy costs and minimize the formation of new toxic byproducts. nih.gov Research has demonstrated high removal efficiencies for dibenzofurans from contaminated soil. For instance, a study on dibenzofuran-contaminated soil showed that treatment at 300°C for 20 minutes reduced the contaminant concentration from 3969.37 mg/kg to 17.29 mg/kg, achieving a removal efficiency of over 99%. nih.gov This process not only decontaminates the soil but can also result in the formation of char, which can improve soil properties like pH and cation exchange capacity. nih.gov

A large-scale application of thermal desorption was successfully completed at the Bien Hoa Airport in Vietnam, where approximately 95,000 cubic meters of dioxin-contaminated soil were excavated and treated. clu-in.org

Table 1: Efficacy of Low-Temperature Thermal Desorption on Dibenzofuran

Parameter Value
Initial Concentration (mg/kg) 3969.37
Final Concentration (mg/kg) 17.29
Treatment Temperature (°C) 300
Treatment Duration (min) 20
Removal Efficiency (%) >99

Data sourced from a study on dibenzofuran-contaminated soil, demonstrating the potential for PCDF remediation. nih.gov

Adsorption-based technologies involve the use of materials with a high surface area to capture and concentrate contaminants from water or soil. This method is considered effective, economical, and environmentally friendly for removing pollutants, even at low concentrations. mdpi.commdpi.com

Activated carbon is the most common adsorbent used for organic pollutants like PCDFs due to its large surface area and porous structure. nih.gov When applied to contaminated soil or sediment, activated carbon can bind with PCDFs, reducing their bioavailability and preventing their entry into the food chain. clu-in.org The effectiveness of adsorption depends on the properties of the adsorbent, the chemical characteristics of the PCDF congener, and environmental conditions such as pH and temperature.

Various materials beyond activated carbon have been explored as adsorbents, including bio-based materials derived from agricultural waste, which offer a low-cost and sustainable alternative. mdpi.com Clay-based adsorbents like zeolites and montmorillonite (B579905) have also shown promise due to their high ion-exchange capacity and cost-effectiveness. nih.gov The primary mechanism involves the electrostatic attraction between the charged PCDF molecules and the adsorbent surface.

Table 2: Comparison of Adsorbent Materials for Organic Pollutants

Adsorbent Material Key Advantages Key Disadvantages
Activated Carbon High surface area, high adsorption capacity, versatile. nih.gov High regeneration cost. nih.gov
Bio-based Adsorbents Low-cost, sustainable, readily available. mdpi.com Variable efficiency, may require pre-treatment.
Clay Minerals (e.g., Zeolites) Low-cost, ecofriendly, good regeneration capacity. nih.gov Lower adsorption capacity compared to activated carbon.

Integrated Remediation Strategies

Given the complexity of PCDF contamination, a single remediation technology is often insufficient to achieve cleanup goals. Integrated remediation strategies, which combine multiple treatment methods, are increasingly being employed. These "treatment trains" can offer a more robust and cost-effective solution by leveraging the strengths of different technologies.

An example of an integrated approach could involve the initial use of a physical separation technique, such as soil washing, to concentrate the contaminants into a smaller volume of soil. researchgate.net This smaller volume can then be treated more efficiently and economically by a more destructive technology like thermal desorption or incineration. clu-in.orgresearchgate.net Combining physical separation with chemical extraction can enhance the removal efficiency of dioxins and furans by 1.5 to 2 times while reducing energy consumption and costs by approximately half. researchgate.net

Another promising integrated strategy involves combining chemical oxidation with bioremediation. serdp-estcp.mil For sites with co-contaminants like chlorinated solvents, which can inhibit the biodegradation of PCDFs, a pre-treatment step using in-situ chemical oxidation can break down these inhibitors. This creates a more favorable environment for subsequent bioaugmentation, where microorganisms specifically adapted to degrade PCDFs can thrive and complete the remediation process. serdp-estcp.mil Such multi-faceted approaches are critical for addressing the challenges posed by persistent compounds like this compound in the environment.

Future Research Directions and Emerging Paradigms for 1,4 Dichlorodibenzofuran Research

Development of Novel Analytical Techniques with Enhanced Specificity and Sensitivity

The accurate detection and quantification of specific PCDF congeners like 1,4-dichlorodibenzofuran at trace levels are paramount for environmental and toxicological studies. While high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the current gold standard, future research is focused on developing even more specific and sensitive analytical techniques. epa.govnih.gov

Emerging methodologies aim to overcome the limitations of current approaches, such as complex sample preparation and potential for interference. tandfonline.comepa.gov Innovations in comprehensive two-dimensional gas chromatography (GC×GC) are showing promise for enhanced separation of complex mixtures of dioxins and furans. diva-portal.org When paired with detectors like the micro electron-capture detector (µECD), GCxGC can serve as a powerful screening tool. diva-portal.org Another area of development is the use of triple quadrupole mass spectrometry (GC-QqQ-MS/MS), which offers a cost-effective alternative to HRMS for the quantification of PCDDs/Fs in contaminated soil. nih.gov

Furthermore, advancements in mass spectrometry, such as mass spectrometry/mass spectrometry (MS/MS) techniques, offer improved selectivity and sensitivity, allowing for the detection of femtogram quantities of PCDF congeners. osti.gov Negative chemical ionization (NCI) mass spectrometry has also demonstrated increased sensitivity for most PCDFs compared to traditional electron-impact (EI) methods. nih.govnih.gov The continuous refinement of these techniques is crucial for isomer-specific analysis, which is essential given that the toxicity of PCDFs is highly dependent on the specific arrangement of chlorine atoms. tubitak.gov.tr

Table 1: Comparison of Analytical Techniques for PCDF Analysis

Technique Principle Advantages Challenges
HRGC/HRMS High-resolution separation by GC followed by high-resolution mass analysis. epa.gov Gold standard, high specificity and sensitivity. nih.gov Expensive, complex sample cleanup required. tandfonline.com
GC×GC-µECD Comprehensive two-dimensional separation for complex samples. diva-portal.org Enhanced resolution, suitable for screening. diva-portal.org Potential for matrix interferences affecting quantification. diva-portal.org
GC-QqQ-MS/MS Tandem mass spectrometry for targeted analysis. nih.gov Cost-effective alternative to HRMS, good for quantification. nih.gov Requires careful optimization of multiple reaction monitoring (MRM) conditions. nih.gov

| NCI-MS | Negative Chemical Ionization for enhanced sensitivity to electronegative compounds. nih.gov | Orders of magnitude better sensitivity for many PCDFs than EI-MS. nih.gov | Poor sensitivity for 2,3,7,8-TCDD, more frequent ion source cleaning needed. nih.gov |

Elucidation of Undiscovered Formation Pathways and Precursors

While it is known that PCDFs are not intentionally produced, they form as byproducts of industrial and combustion processes. tubitak.gov.trnih.gov The primary formation routes are through precursor condensation (e.g., from chlorophenols) and "de novo" synthesis from carbon matrices in the presence of chlorine and oxygen. dss.go.thacs.orgunimib.it However, the full spectrum of precursors and the intricate mechanisms, especially for specific congeners like this compound, are not completely understood.

Future research must focus on identifying less-obvious precursors and formation pathways. For instance, polychlorinated biphenyls (PCBs) and chlorobenzenes have been shown to yield significant amounts of PCDFs and PCDDs in laboratory pyrolysis experiments. nih.gov The role of various metal catalysts, such as copper and iron compounds, in promoting these reactions is an active area of investigation. core.ac.ukaaqr.orgnih.gov Studies suggest that different metal catalysts can influence whether the formation pathway favors de novo synthesis or precursor condensation. aaqr.org

The "de novo" synthesis pathway itself, defined as the breakdown of a carbon matrix followed by chlorination and oxygen incorporation, requires further elucidation. acs.orgepa.gov Research indicates that this process can occur at different optimal temperatures, suggesting multiple mechanisms may be at play even within this single pathway. nih.gov The identification of intermediates and by-products, such as polychloromonobenzofurans and polychlorothiophenes in incinerator stack gas, points towards a complex radical mechanism of formation. nih.gov A deeper understanding of these pathways is critical for developing industrial processes that minimize the formation of PCDFs.

Advanced Computational Modeling of Environmental Behavior and Reaction Kinetics

Computational modeling is an increasingly powerful tool for predicting the environmental fate, transport, and reaction kinetics of persistent organic pollutants like this compound. Advanced models can simulate the movement and transformation of these compounds across different environmental compartments, including air, water, soil, and sediment. nih.govresearchgate.net

Density Functional Theory (DFT) has emerged as a valuable method for investigating the structure-activity relationships of PCDFs. nih.gov DFT-based descriptors such as chemical softness and electrophilicity can be used in Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of different congeners. nih.govsemanticscholar.org These models can also be used to study reaction mechanisms, such as the potential for reductive dechlorination, by calculating properties like electron affinities. researchgate.net Classical molecular dynamics (CMD) simulations are being employed to understand how PCDFs permeate biological membranes. preprints.org

Multimedia environmental fate models, often based on the concept of fugacity, are used to estimate the long-term dynamics and mass fluxes of PCDFs in the environment. nih.govnih.gov These models can help predict how concentrations in different environmental media will change over time following the reduction of emissions. nih.gov Future research will likely focus on integrating more complex variables into these models, such as the effects of climate and urbanization, to provide more accurate predictions of PCDF behavior on a regional and global scale. nih.gov

Table 2: Applications of Computational Modeling in PCDF Research

Modeling Approach Application Key Insights
Density Functional Theory (DFT) Predicts toxicity and reactivity of PCDF congeners. nih.gov Relates electronic properties (e.g., chemical softness) to toxic potential and dechlorination pathways. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develops models to predict biological activity based on chemical structure. nih.gov Explains variation in Aryl hydrocarbon Receptor (AhR) binding affinities among PCDFs. nih.gov
Multimedia Environmental Fate Models Simulates the transport and transformation of PCDFs in air, water, and soil. nih.gov Predicts long-term concentration changes and identifies key environmental sinks and sources. nih.govnih.gov

| Classical Molecular Dynamics (CMD) | Simulates the interaction of PCDFs with biological systems, like cell membranes. preprints.org | Provides insights into the mechanisms of bioaccumulation and cellular uptake. preprints.org |

Innovative Remediation Strategies and Green Technologies

The persistence and toxicity of PCDFs in soil and sediment necessitate the development of effective and environmentally friendly remediation technologies. Traditional methods can be costly and disruptive, leading to a growing interest in innovative and "green" strategies.

Bioremediation, which utilizes microorganisms to break down hazardous substances, is a particularly promising area. neptjournal.comresearchgate.net Research has shown that both aerobic and anaerobic pathways can be effective for PCDF degradation. neptjournal.com Under anaerobic conditions, microbial reductive dechlorination can remove chlorine atoms from the PCDF structure, reducing its toxicity. core.ac.uk Aerobic degradation often involves dioxygenation. researchgate.net Compost-amended landfill reactors operating under hypoxic (low oxygen) conditions have demonstrated the ability to degrade PCDD/Fs in contaminated soils. nih.govscilit.com The key is to stimulate the activity of specific microbial communities capable of metabolizing these recalcitrant compounds. researchgate.netnih.gov

Other green technologies being explored include phytoremediation (using plants to remove or degrade contaminants) and the use of nanoscale materials for catalysis or adsorption. While research is ongoing, these innovative approaches hold the potential for more sustainable and cost-effective cleanup of sites contaminated with this compound and other PCDFs.

Global Monitoring Networks for Isomer-Specific PCDF Congeners

Due to their ability to undergo long-range atmospheric transport, PCDFs are a global concern, found in even the most remote regions like the Arctic. cec.orgacs.orgosti.gov Establishing global monitoring networks is essential for understanding the sources, transport pathways, and environmental concentrations of these pollutants on a worldwide scale.

Effective monitoring must be isomer-specific, as the environmental and health risks are highly dependent on the individual congener. nih.govtubitak.gov.tr Such networks would rely on the advanced analytical techniques discussed earlier to detect the very low concentrations typically found in ambient air, water, and biota. mdpi.com Studies using bioindicators, such as skipjack tuna, have already revealed widespread PCDF contamination in the marine environment, with higher concentrations found near industrialized regions. nih.gov

Long-term monitoring at background stations can help track trends over time and identify the impact of events like large-scale biomass burning. mdpi.com Human biomonitoring, through the analysis of matrices like serum or breast milk, is also crucial for assessing human exposure levels and identifying populations at higher risk. mdpi.com The data generated by these networks are vital for evaluating the effectiveness of international treaties aimed at reducing persistent organic pollutants and for protecting human and ecosystem health. nih.gov

Q & A

Q. What are the established analytical methods for detecting 1,4-Dichlorodibenzofuran in environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is widely used, with optimized mobile phases such as acetonitrile-water mixtures (e.g., 70:30 v/v) buffered at pH 5 using acetic acid/sodium acetate . For complex matrices, solid-phase extraction (SPE) is recommended to concentrate samples. Validation parameters include:

  • Detection limits : Typically 0.03–0.35 µg/mL, depending on the compound and matrix.
  • Accuracy : >98% recovery in spiked environmental samples.
  • Precision : Intraday relative standard deviation (RSD) <5%.

Table 1: Example HPLC Conditions

ParameterSpecificationSource
ColumnC18 reverse-phase (e.g., Supelcosil)
Mobile PhaseAcetonitrile:water (70:30), pH 5
Flow Rate1 mL/min
Detection Wavelength237 nm

Q. How is the toxicity profile of this compound assessed in chronic exposure studies?

Methodological Answer: Chronic toxicity studies follow dose-response models, with endpoints including hepatotoxicity, endocrine disruption, and genotoxicity. Key considerations:

  • Exposure duration : Rodent models (rats/mice) are exposed for 6–24 months at threshold concentrations (e.g., 0.1–5 mg/kg/day) to establish no-observed-adverse-effect levels (NOAELs) .
  • Data collection : Histopathology, serum biomarkers (e.g., liver enzymes), and gene expression profiling.
  • Confounders : Cross-study variability due to differences in species, exposure routes (oral vs. inhalation), and matrix effects (e.g., co-exposure to other chlorinated compounds) .

Advanced Research Questions

Q. What experimental design considerations are critical when optimizing chromatographic separation for this compound in complex matrices?

Methodological Answer: Use a multivariate approach (e.g., factorial design) to optimize:

  • Organic solvent ratio : Higher acetonitrile improves resolution but may reduce peak symmetry.
  • Buffer pH : Adjusting pH (4–6) minimizes ionization interference.
  • Temperature : 30 ± 2°C enhances reproducibility .
    Validate robustness using spiked samples and compare against certified reference materials (CRMs) like 1,4-Dichlorobenzene-d4 for isotopic dilution analysis .

Q. How can researchers resolve contradictions in reported half-life data across different environmental media?

Methodological Answer: Contradictions often arise from variable environmental conditions (e.g., pH, microbial activity). Strategies include:

  • Meta-analysis : Apply weighted regression to pooled data from studies using standardized OECD guidelines .
  • Controlled lab experiments : Simulate field conditions (e.g., anaerobic vs. aerobic biodegradation) while monitoring degradation byproducts .
  • Sensitivity analysis : Identify key variables (e.g., temperature, organic carbon content) using tools like Monte Carlo simulations .

Q. What methodological frameworks are recommended for conducting systematic reviews on this compound’s environmental persistence?

Methodological Answer: Adopt the PICO framework to structure research questions:

  • Population : Environmental compartments (soil, water).
  • Intervention : Exposure to this compound.
  • Comparison : Baseline vs. contaminated sites.
  • Outcome : Half-life, bioaccumulation factors.

Combine with FINER criteria to ensure feasibility and novelty:

  • Feasible : Access to regulatory databases (e.g., EPA’s ToxCast).
  • Relevant : Align with regulatory needs (e.g., TSCA risk evaluations) .
  • Ethical : Use open-access data to avoid duplication .

Environmental Fate and Bioremediation

Q. What bioaugmentation strategies show promise for this compound biodegradation in anaerobic conditions?

Methodological Answer:

  • Microbial consortia : Enrich cultures with Pseudomonas spp. and Dehalococcoides strains capable of reductive dechlorination.
  • Electron donors : Add lactate or hydrogen to sustain microbial activity .
  • Challenges : Monitor competitive inhibition from co-contaminants (e.g., PCBs) using metagenomic sequencing .

Q. How can researchers address the lack of standardized protocols for this compound in human biomonitoring studies?

Methodological Answer:

  • Method harmonization : Follow CDC’s NHANES protocols for serum/urine analysis, including isotope dilution mass spectrometry (ID-MS).
  • Quality control : Participate in interlaboratory comparisons using CRMs like NIST SRM 1957 .
  • Ethical reporting : Use anonymized data repositories to comply with GDPR/IRB requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.